Cas no 1311043-74-9 (2-Methyl-1,3-thiazole-4-carboxylic acid hydrochloride)

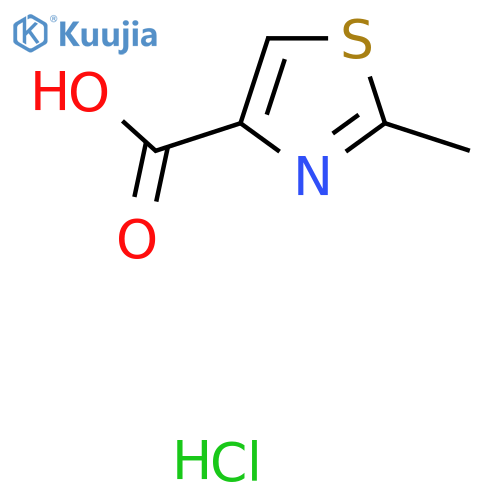

1311043-74-9 structure

商品名:2-Methyl-1,3-thiazole-4-carboxylic acid hydrochloride

2-Methyl-1,3-thiazole-4-carboxylic acid hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-methyl-1,3-thiazole-4-carboxylic acid hydrochloride

- 2-methyl-1,3-thiazole-4-carboxylic acid;hydrochloride

- 2-Methyl-1,3-thiazole-4-carboxylic acid hydrochloride

-

- インチ: 1S/C5H5NO2S.ClH/c1-3-6-4(2-9-3)5(7)8;/h2H,1H3,(H,7,8);1H

- InChIKey: MVWRGBRXXNHTCT-UHFFFAOYSA-N

- ほほえんだ: Cl.S1C=C(C(=O)O)N=C1C

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 128

- トポロジー分子極性表面積: 78.4

2-Methyl-1,3-thiazole-4-carboxylic acid hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B486470-250mg |

2-Methyl-1,3-thiazole-4-carboxylic Acid Hydrochloride |

1311043-74-9 | 250mg |

$ 80.00 | 2022-06-07 | ||

| Enamine | EN300-182767-0.1g |

2-methyl-1,3-thiazole-4-carboxylic acid hydrochloride |

1311043-74-9 | 95% | 0.1g |

$19.0 | 2023-09-19 | |

| Enamine | EN300-182767-1.0g |

2-methyl-1,3-thiazole-4-carboxylic acid hydrochloride |

1311043-74-9 | 95% | 1g |

$26.0 | 2023-06-08 | |

| Enamine | EN300-182767-2.5g |

2-methyl-1,3-thiazole-4-carboxylic acid hydrochloride |

1311043-74-9 | 95% | 2.5g |

$48.0 | 2023-09-19 | |

| 1PlusChem | 1P01BF4Y-10g |

2-methyl-1,3-thiazole-4-carboxylic acid hydrochloride |

1311043-74-9 | 95% | 10g |

$209.00 | 2023-12-22 | |

| Enamine | EN300-182767-0.05g |

2-methyl-1,3-thiazole-4-carboxylic acid hydrochloride |

1311043-74-9 | 95% | 0.05g |

$19.0 | 2023-09-19 | |

| Aaron | AR01BFDA-10g |

2-methyl-1,3-thiazole-4-carboxylic acid hydrochloride |

1311043-74-9 | 95% | 10g |

$196.00 | 2023-12-16 | |

| Enamine | EN300-182767-10.0g |

2-methyl-1,3-thiazole-4-carboxylic acid hydrochloride |

1311043-74-9 | 95% | 10g |

$124.0 | 2023-06-08 | |

| 1PlusChem | 1P01BF4Y-5g |

2-methyl-1,3-thiazole-4-carboxylic acid hydrochloride |

1311043-74-9 | 95% | 5g |

$167.00 | 2023-12-22 | |

| 1PlusChem | 1P01BF4Y-250mg |

2-methyl-1,3-thiazole-4-carboxylic acid hydrochloride |

1311043-74-9 | 95% | 250mg |

$83.00 | 2023-12-22 |

2-Methyl-1,3-thiazole-4-carboxylic acid hydrochloride 関連文献

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

1311043-74-9 (2-Methyl-1,3-thiazole-4-carboxylic acid hydrochloride) 関連製品

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 61549-49-3(9-Decenenitrile)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬